molecular formula C13H8N6O B4554841 bis[4-(triazirin-1-yl)phenyl]methanone

bis[4-(triazirin-1-yl)phenyl]methanone

Cat. No.: B4554841
M. Wt: 264.24 g/mol
InChI Key: ODAQBMPJFZVUJK-UHFFFAOYSA-N
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Description

Bis[4-(triazirin-1-yl)phenyl]methanone is a compound that features two triazirinyl groups attached to a phenyl ring, which is further connected to a methanone group

Scientific Research Applications

Bis[4-(triazirin-1-yl)phenyl]methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[4-(triazirin-1-yl)phenyl]methanone typically involves the reaction of 4-(triazirin-1-yl)phenyl derivatives with methanone precursors under controlled conditions. One common method involves the use of solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(triazirin-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: The triazirinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which bis[4-(triazirin-1-yl)phenyl]methanone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s triazirinyl groups can also participate in photochemical reactions, making it useful in applications requiring light-induced processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(triazirin-1-yl)phenyl]methanone is unique due to its triazirinyl groups, which provide distinct photochemical properties and the ability to form stable metal complexes. These features make it particularly valuable in applications requiring light-induced reactions and stable coordination compounds .

Properties

IUPAC Name

bis[4-(triazirin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c20-13(9-1-5-11(6-2-9)18-14-15-18)10-3-7-12(8-4-10)19-16-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAQBMPJFZVUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3N=N3)N4N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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